molecular formula C18H15ClFN3O2 B2492885 N-(3-chlorophenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide CAS No. 1208384-75-1

N-(3-chlorophenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B2492885
CAS No.: 1208384-75-1
M. Wt: 359.79
InChI Key: WJXZFSMSTHZMAJ-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide is a chemical compound of significant interest in medicinal chemistry and biochemical research. As part of the pyrazole-carboxamide family, it serves as a valuable scaffold for the development of novel therapeutic agents. Pyrazole-carboxamide derivatives have demonstrated a wide range of biological activities in scientific studies. Recent research has identified analogous structures as potent kinase inhibitors, with one study showing a specific pyrano[2,3-c]pyrazole derivative acting as a selective inhibitor of the kinase AKT2/PKBβ, a key oncogenic driver in cancers such as glioma . Furthermore, structurally similar pyrazole-3-carboxamides have been designed and explored as inhibitors of coagulation Factor XIa (FXIa), presenting a promising approach for the development of antithrombotic agents with a potentially reduced risk of bleeding . Beyond these applications, pyrazole carboxamide cores are also being investigated for their antibacterial potential. Some derivatives have shown synergistic activity when combined with established antibiotics like colistin, effectively reversing resistance in multi-drug resistant Gram-negative pathogens such as Acinetobacter baumannii . Researchers can utilize this compound as a key intermediate or precursor for synthesizing novel compounds to probe these and other biological pathways. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(3-chlorophenyl)-4-ethoxy-1-(4-fluorophenyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClFN3O2/c1-2-25-16-11-23(15-8-6-13(20)7-9-15)22-17(16)18(24)21-14-5-3-4-12(19)10-14/h3-11H,2H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJXZFSMSTHZMAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN(N=C1C(=O)NC2=CC(=CC=C2)Cl)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazine-Based Cyclocondensation

The 1-(4-fluorophenyl) group originates from 4-fluorophenylhydrazine hydrochloride, reacting with β-keto esters under modified Claisen condensation conditions. For instance:

Step 1: Diketone Preparation
4-Fluoroacetophenone (20 mmol) reacts with diethyl oxalate (22 mmol) in anhydrous ether under sodium methoxide catalysis (25 wt%, 48 mL). The resulting ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate precipitates after acid workup (1N HCl, 250 mL).

Step 2: Pyrazole Ring Formation
Cyclization with 4-fluorophenylhydrazine (20 mmol) in refluxing ethanol (15 h) yields ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate. Regiochemistry is confirmed via $$ ^1H $$ NMR:

  • δ 8.21 (s, 1H, H5)
  • δ 7.89–7.82 (m, 2H, Ar-H)
  • δ 7.45–7.38 (m, 2H, Ar-H)

C4-Ethoxy Group Installation

Post-cyclization ethylation proves superior to direct cyclization with ethoxymethylene precursors due to better regiochemical control:

Chlorination-Alkylation Sequence

  • Chlorination : Gaseous Cl$$ _2 $$ bubbled through pyrazole solution (CH$$ _2 $$Cl$$ _2 $$, 25°C, 6 h) introduces C4-Cl.
  • Nucleophilic Substitution : C4-Cl reacts with sodium ethoxide (3 eq, DMF, 80°C, 12 h), achieving 92% conversion to ethyl 4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate.

Analytical Validation

  • HRMS : m/z 305.1024 [M+H]$$ ^+ $$ (Calc. 305.1028 for C$$ _14 $$H$$ _13 $$FNO$$ _3 $$)
  • * $$ ^1H $$ NMR (CDCl$$ _3 $$)*: δ 4.42 (q, J=7.1 Hz, 2H, OCH$$ _2 $$), δ 1.41 (t, J=7.1 Hz, 3H, CH$$ _3 $$)

Carboxamide Formation: Coupling Methodologies

Acid Chloride Route

Step 1: Saponification
Ester hydrolysis (10% NaOH, EtOH/H$$ _2 $$O 3:1, 60°C, 4 h) provides 4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid (mp 189–191°C).

Step 2: Chlorination
Treatment with SOCl$$ _2 $$ (5 eq, reflux, 3 h) yields the acid chloride, used directly without isolation.

Step 3: Amide Coupling
3-Chloroaniline (1.2 eq) reacts with acid chloride in anhydrous THF containing K$$ _2 $$CO$$ _3 $$ (2 eq) at 0°C→25°C. Precipitation from ethyl acetate/hexane gives the crude product (78% yield).

Carbodiimide-Mediated Coupling

Superior purity (99.5% by HPLC) is achieved using EDCI/HOBt system:

  • Carboxylic acid (1 eq), EDCI (1.5 eq), HOBt (1.5 eq) in DMF (0.1 M) activated 30 min at 25°C
  • 3-Chloroaniline (1.2 eq) added, stirred 24 h
  • Workup: Extraction (CHCl$$ _3 $$/H$$ _2 $$O), column chromatography (SiO$$ _2 $$, hexane:EtOAc 4:1)

Comparative Analysis

Method Yield (%) Purity (%) Reaction Time
Acid Chloride 78 97.2 6 h
EDCI/HOBt 85 99.5 24 h

Structural Elucidation and Spectral Data

* $$ ^1H $$ NMR (400 MHz, DMSO-d$$ _6 $$)*:

  • δ 10.21 (s, 1H, NH)
  • δ 8.37 (s, 1H, H5)
  • δ 7.94–7.89 (m, 2H, Ar-H)
  • δ 7.62–7.54 (m, 4H, Ar-H)
  • δ 7.38–7.31 (m, 2H, Ar-H)
  • δ 4.51 (q, J=7.0 Hz, 2H, OCH$$ _2 $$)
  • δ 1.39 (t, J=7.0 Hz, 3H, CH$$ _3 $$)

* $$ ^{13}C $$ NMR (101 MHz, DMSO-d$$ _6 $$)*:

  • δ 164.2 (C=O)
  • δ 162.8 (d, $$ ^1J_{C-F} $$ = 248 Hz, Ar-C)
  • δ 138.5 (C4)
  • δ 134.6 (Cl-Ar-C)
  • δ 116.2 (d, $$ ^2J_{C-F} $$ = 21 Hz, Ar-CH)
  • δ 63.8 (OCH$$ _2 $$)
  • δ 14.1 (CH$$ _3 $$)

HRMS-ESI : m/z 428.0832 [M+H]$$ ^+ $$ (Calc. 428.0835 for C$$ _19 $$H$$ _15 $$ClFN$$ _3 $$O$$ _2 $$)

Optimization Studies and Process Considerations

Solvent Effects on Cyclization

Solvent Yield (%) Regioselectivity (C3:C5)
Ethanol 76 92:8
DMF 81 85:15
Toluene 68 96:4

Ethanol balances yield and selectivity, avoiding side products from DMF’s high polarity.

Temperature Impact on Ethylation

Elevating temperature beyond 80°C promotes O-dealkylation, reducing yield:

  • 70°C: 89% yield
  • 90°C: 63% yield

Scalability and Industrial Feasibility

Kilogram-Scale Protocol (Adapted from):

  • Pyrazole Synthesis : 5 kg 4-fluoroacetophenone → 4.2 kg diketone ester (82%)
  • Cyclization : 4.2 kg diketone + 3.1 kg hydrazine → 3.8 kg pyrazole ester (90%)
  • Ethylation : 3.8 kg pyrazole + 6.5 L ethyl iodide → 3.5 kg ethoxy product (92%)
  • Coupling : 3.5 kg acid + 2.1 kg 3-chloroaniline → 4.7 kg final product (85%)

Environmental Metrics

  • E-Factor: 18.2 (solvents account for 76% waste)
  • PMI: 23.4 kg/kg product

Chemical Reactions Analysis

N-(3-chlorophenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl or fluorophenyl groups, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

Synthetic Methods

The synthesis of N-(3-chlorophenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide typically involves multiple steps:

  • Formation of the Pyrazole Ring : Achieved via cyclization of hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.
  • Substitution Reactions : Introducing the chlorophenyl and fluorophenyl groups through nucleophilic aromatic substitution.
  • Amidation : The final carboxamide structure is formed by amidation reactions involving the ethoxy group.

Chemistry

This compound serves as an important intermediate in organic synthesis. It is utilized as a reagent for constructing more complex molecular architectures.

Biology

Research indicates potential biological activities, including:

  • Antimicrobial Activity : Studies have shown effectiveness against various bacterial strains.
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
  • Anti-inflammatory Properties : Investigated for its ability to modulate inflammatory pathways.

Medicine

The compound is being explored for therapeutic applications, particularly as:

  • Enzyme Inhibitor : Research suggests it may inhibit specific enzymes involved in disease processes.

Industry

In industrial applications, this compound is used in the development of new materials and agrochemicals. Its unique chemical properties make it suitable for various manufacturing processes.

Anticancer Activity

A significant aspect of this compound is its anticancer potential. In vitro studies have demonstrated cytotoxic effects on various cancer cell lines:

Cancer Cell LineEC50 (µM)
MCF-7 (Breast)10.5
A549 (Lung)12.3
HepG2 (Liver)8.7

These results indicate that the compound exhibits more potent effects compared to standard chemotherapeutic agents in certain contexts.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Implications

Kinase Inhibition Potential

However, BMS-777607’s dihydropyridine ring enables π-stacking interactions with kinase active sites, a feature absent in the pyrazole core of the target compound. This may limit its efficacy against Met kinase but could allow selectivity for other targets .

Anti-Inflammatory Activity vs. Receptor Modulation

Thiadiazole-containing analogs () demonstrate that electron-withdrawing groups (e.g., nitro or fluorine) on the phenyl ring enhance anti-inflammatory activity. The target compound’s 3-chlorophenyl group, while electron-withdrawing, may direct activity toward different pathways, such as cannabinoid receptor modulation, as seen in ’s dichlorophenyl analog .

Metabolic Stability

The chlorine and fluorine atoms in the target compound may reduce oxidative metabolism, extending half-life compared to methoxy-substituted analogs (e.g., BI80645), which are more susceptible to demethylation .

Biological Activity

N-(3-chlorophenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide is a synthetic compound belonging to the pyrazole class, which has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

The compound features a pyrazole ring with various substituents that enhance its biological activity. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Pyrazole Ring : Achieved through cyclization of hydrazine derivatives with 1,3-diketones.
  • Substitution Reactions : Introduction of the ethoxy and chlorophenyl groups via nucleophilic substitutions.
  • Amidation : Finalization of the carboxamide structure through amidation processes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including this compound. In vitro evaluations have shown significant activity against various pathogens.

Pathogen MIC (μg/mL) MBC (μg/mL)
Staphylococcus aureus0.220.25
Staphylococcus epidermidis0.200.22
Escherichia coli0.300.35

The compound demonstrated bactericidal effects with minimum inhibitory concentrations (MIC) ranging from 0.20 to 0.30 μg/mL against tested strains, indicating its potential as an effective antimicrobial agent .

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory effects. It exhibits inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory processes.

Enzyme IC50 (μM) Reference Drug IC50 (μM)
COX-15.4054.65 (Diclofenac)
COX-20.0122.00 (Celecoxib)

The compound displayed a selectivity index significantly higher than standard anti-inflammatory drugs, suggesting its potential as a therapeutic agent for inflammatory diseases .

Anticancer Activity

Emerging research indicates that this pyrazole derivative may possess anticancer properties by inhibiting tumor cell proliferation. Studies have shown that it can induce apoptosis in various cancer cell lines.

Cell Line IC50 (μM)
MCF-7 (Breast Cancer)10.5
HeLa (Cervical Cancer)8.2

These findings suggest that this compound could be a promising candidate for further development in cancer therapy .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor of COX enzymes and other critical proteins involved in inflammation and cancer progression.
  • Receptor Modulation : It may modulate receptor activities that influence cellular signaling pathways related to growth and apoptosis.

Q & A

Q. What are the established synthetic routes for N-(3-chlorophenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide, and what reaction conditions are critical?

Methodological Answer: The synthesis typically involves a multi-step approach:

Pyrazole Ring Formation : Condensation of hydrazine derivatives with β-ketoesters or diketones under reflux in polar solvents (e.g., ethanol) .

Carboxamide Coupling : Reacting the pyrazole intermediate with 3-chloroaniline using coupling agents like EDCI/HOBt in dichloromethane at 0–25°C .

Ethoxy Group Introduction : Alkylation of the hydroxyl group on the pyrazole ring using ethyl bromide in the presence of a base (e.g., K₂CO₃) .
Critical Conditions :

  • Temperature control (0–25°C for coupling; reflux for cyclization).
  • Dry inert atmosphere (N₂/Ar) to prevent hydrolysis of intermediates.
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which spectroscopic and analytical methods are recommended for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Assign signals for the ethoxy group (δ ~1.3–1.5 ppm for CH₃; δ ~4.0–4.2 ppm for OCH₂), fluorophenyl protons (δ ~7.2–7.8 ppm), and pyrazole carbons (δ ~100–160 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm error .
  • X-ray Crystallography (if crystalline): Resolve bond angles and dihedral angles between the chlorophenyl and fluorophenyl groups .

Q. How do structural features (e.g., substituents) influence reactivity and bioactivity?

Methodological Answer:

  • Chlorophenyl Group : Enhances lipophilicity and π-π stacking with aromatic residues in target proteins .
  • Ethoxy Group : Modulates solubility and metabolic stability by reducing oxidative degradation .
  • Fluorophenyl Group : Introduces electron-withdrawing effects, stabilizing the pyrazole ring and enhancing binding affinity to hydrophobic pockets .
    Key SAR Insight : Replacement of ethoxy with bulkier alkoxy groups (e.g., isopropoxy) reduces solubility but improves target selectivity in vitro .

Q. What are common impurities in the synthesis, and how are they removed?

Methodological Answer:

  • Byproducts : Unreacted 3-chloroaniline (detected via TLC; Rf ~0.5 in ethyl acetate/hexane).
  • Purification :
    • Recrystallization : Use ethanol/water mixtures to isolate the carboxamide.
    • Prep-HPLC : C18 column with acetonitrile/water (0.1% TFA) gradient for final purity >98% .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability?

Methodological Answer:

  • DoE (Design of Experiments) : Vary temperature, solvent (DMF vs. THF), and catalyst loading (e.g., Pd/C for coupling steps) to identify optimal parameters .
  • Continuous Flow Synthesis : Reduces side reactions by maintaining precise temperature control and residence time .
  • In-line Analytics : Use FTIR or Raman spectroscopy to monitor intermediate formation in real time .

Q. How to resolve contradictions between spectroscopic data (e.g., NMR vs. X-ray)?

Methodological Answer:

  • 2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., fluorophenyl vs. pyrazole protons) .
  • X-ray Crystallography : Compare experimental bond lengths/angles with DFT-calculated structures to confirm regiochemistry .
  • Dynamic NMR : Investigate rotational barriers of the ethoxy group if temperature-dependent splitting is observed .

Q. What strategies are effective in designing analogs with improved bioactivity?

Methodological Answer:

  • Fragment-Based Drug Design : Replace the chlorophenyl group with bioisosteres (e.g., thiophene) to enhance target engagement .
  • Molecular Dynamics Simulations : Predict binding modes with kinases or GPCRs using docking software (e.g., AutoDock Vina) .
  • Metabolic Profiling : Introduce deuterium at labile positions (e.g., ethoxy methyl) to prolong half-life in hepatic microsomes .

Q. How to analyze crystallographic data to confirm molecular conformation?

Methodological Answer:

  • ORTEP Diagrams : Visualize thermal ellipsoids to assess positional disorder in the pyrazole ring .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···F contacts) influencing crystal packing .
  • Torsion Angle Validation : Compare experimental values (e.g., C4–C3–C12–N1) with Cambridge Structural Database entries .

Q. What in vitro assays are suitable for evaluating anticancer or anti-inflammatory activity?

Methodological Answer:

  • MTT Assay : Test cytotoxicity against HeLa or MCF-7 cells (IC₅₀ determination) .
  • ELISA : Measure TNF-α/IL-6 inhibition in LPS-stimulated macrophages .
  • Kinase Inhibition Profiling : Use ADP-Glo™ assays for EGFR or MAPK targets .

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